What are the chemical properties of 3-Methoxybenzamidine hydrochloride?
What are the chemical properties of 3-Methoxybenzamidine hydrochloride?
Foreword
For the researcher navigating the complex landscape of drug discovery and biochemical analysis, precision and a deep understanding of molecular tools are paramount. 3-Methoxybenzamidine hydrochloride has emerged as a valuable scaffold and research chemical, particularly in the domain of enzyme inhibition and synthetic chemistry. This guide moves beyond a simple datasheet to provide a foundational, in-depth understanding of its chemical properties, empowering researchers to leverage this molecule with confidence and strategic insight. We will explore not just the what, but the why—grounding its physicochemical characteristics in the principles of physical organic chemistry and providing a practical framework for its application.
Molecular Identity and Physicochemical Properties
3-Methoxybenzamidine hydrochloride is a substituted aromatic amidine, presented as its hydrochloride salt to improve stability and handling. The presence of the electron-donating methoxy group at the meta position of the phenyl ring subtly modulates the electronic properties of the amidinium group, influencing its reactivity, basicity, and biological interactions.
Key Physicochemical Data
A consolidation of the core physical and chemical identifiers for 3-Methoxybenzamidine hydrochloride is presented below. These values are fundamental for all laboratory calculations, from preparing stock solutions to stoichiometric analysis in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 26113-44-0 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O·HCl | [1] |
| Molecular Weight | 186.64 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 165-166 °C | |
| Purity | ≥95% (HPLC), >98.0% (NMR) | [1][2] |
| Predicted pKa | ~11.2 (Amidinium group) | Predicted using MolGpKa[3] |
| Solubility | Slightly soluble in Water and DMSO (by analogy to 4-methoxy isomer) | [2] |
Note on pKa: The provided pKa is a computationally predicted value for the protonated amidinium group and should be considered an estimate. The actual pKa in a specific experimental buffer may vary.
Spectroscopic and Analytical Characterization
Expected ¹H NMR Spectrum (in DMSO-d₆)
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δ ~9.0-9.5 ppm (broad singlet, 2H): Protons on the nitrogen atoms of the amidinium group (-C(=NH₂)NH₂⁺). The broadness is due to quadrupole broadening from the nitrogen atoms and chemical exchange.
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δ ~7.5-7.6 ppm (multiplet, 2H): Aromatic protons ortho to the amidinium group.
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δ ~7.2-7.3 ppm (multiplet, 2H): Aromatic protons ortho and para to the methoxy group.
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δ 3.85 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃).
Expected ¹³C NMR Spectrum (in DMSO-d₆)
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δ ~165 ppm: Carbonyl-like carbon of the amidinium group (C=N).
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δ ~160 ppm: Aromatic carbon attached to the methoxy group.
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δ ~110-135 ppm: Remaining aromatic carbons.
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δ ~55 ppm: Methoxy carbon (-OCH₃).
Expected Infrared (IR) Spectrum
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~3300-3100 cm⁻¹: N-H stretching vibrations of the amidinium group.
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~3050-3000 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.
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~1680-1650 cm⁻¹: C=N stretching of the amidinium group (a key characteristic peak).
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~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.
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~1250 cm⁻¹: Asymmetric Ar-O-C stretching of the methoxy ether.
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~1050 cm⁻¹: Symmetric Ar-O-C stretching.
Chemical Reactivity and Stability
The reactivity of 3-Methoxybenzamidine hydrochloride is dominated by the amidinium functional group. As the hydrochloride salt, the amidine is protonated, rendering it significantly more stable and less prone to hydrolysis than the corresponding free base.
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Stability: The compound is stable under standard storage conditions (cool, dry, dark place)[1]. Aqueous solutions of similar compounds like benzamidine are recommended to be prepared fresh daily, as the amidine group can be susceptible to slow hydrolysis over time, especially at non-neutral pH.
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Reactivity: The primary utility of this compound is as a building block in organic synthesis. The amidine group can participate in cyclization reactions to form various heterocycles, such as pyrimidines or triazines. It serves as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development[1].
Synthesis and Purification Workflow
3-Methoxybenzamidine hydrochloride is typically synthesized from its corresponding nitrile, 3-methoxybenzonitrile, via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then treated with ammonia to yield the desired amidine salt.
Representative Pinner Synthesis Protocol
This protocol is based on the well-established synthesis for analogous benzamidine derivatives and serves as a reliable methodology.
Step 1: Formation of the Imidate Hydrochloride
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Cool a solution of 3-methoxybenzonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M) to 0 °C in an ice bath.
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Bubble anhydrous hydrogen chloride (HCl) gas through the solution for 2-3 hours while maintaining the temperature at 0 °C.
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Seal the reaction vessel and allow it to stand at 4 °C for 48-72 hours, during which time the ethyl 3-methoxybenzimidate hydrochloride will precipitate as a white solid.
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Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to the Amidine Hydrochloride
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Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol at 0 °C.
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Add the crude imidate hydrochloride from Step 1 to the ethanolic ammonia solution (approx. 1.5 M).
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Stir the resulting suspension at room temperature in a sealed vessel for 24-48 hours.
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Remove the solvent under reduced pressure. The resulting solid will be a mixture of 3-Methoxybenzamidine hydrochloride and ammonium chloride.
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Purify the product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure product.
Figure 1: General workflow for the Pinner synthesis of 3-Methoxybenzamidine HCl.
Biological Activity and Mechanism of Action
The primary biochemical application of 3-Methoxybenzamidine hydrochloride is as a research tool for studying serine proteases[1]. It functions as a competitive inhibitor, mimicking the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases.
Mechanism of Serine Protease Inhibition
The positively charged amidinium group is the key pharmacophore. It forms a strong, charge-assisted hydrogen bond (a salt bridge) with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate.
A quantitative structure-activity relationship (SAR) study on various substituted benzamidines revealed that the binding to serine proteases like trypsin and thrombin is influenced by the hydrophobicity and electronic properties of the substituents on the phenyl ring[1][4]. The meta-methoxy group of 3-Methoxybenzamidine hydrochloride likely engages in hydrophobic or van der Waals interactions within the S1 pocket, potentially influencing its binding affinity and selectivity compared to the unsubstituted benzamidine.
For the parent compound, benzamidine, the inhibition constants (Ki) have been determined for several key serine proteases:
While specific Ki values for the 3-methoxy derivative are not widely published, these values provide a strong indication of its effective concentration range for achieving enzyme inhibition.
Figure 2: Competitive inhibition of a serine protease by 3-Methoxybenzamidine HCl.
Safety and Handling
As with any laboratory chemical, proper handling procedures should be followed to ensure safety.
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GHS Hazard Statements: H302 (Harmful if swallowed) [].
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Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell) [].
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Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 2-8 °C[1][2].
Conclusion
3-Methoxybenzamidine hydrochloride is more than a mere synthetic intermediate; it is a well-characterized molecular probe for investigating the function of serine proteases. Its chemical properties—governed by the interplay between the aromatic ring, the methoxy substituent, and the critical amidinium group—make it a stable, reliable, and effective competitive inhibitor. By understanding the principles outlined in this guide, from its synthesis and spectroscopic identity to its mechanism of biological action, researchers are better equipped to design and interpret experiments with greater accuracy and insight, ultimately accelerating the pace of discovery.
References
- Vieweg, H., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Die Pharmazie, 38(12), 818-820.
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Pan, X., et al. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3165. Available at [Link]
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE CAS#: 51721-68-7 [amp.chemicalbook.com]
- 3. MolGpKa [xundrug.cn]
- 4. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
